Butyl sorbate is an organic compound with the chemical formula C₁₀H₁₆O₂. It is an ester formed from sorbic acid and n-butyl alcohol. Butyl sorbate is often used in various applications due to its unique chemical properties, including its ability to act as a flavoring agent and preservative in food products. Its structure consists of a long hydrocarbon chain, which contributes to its solubility and volatility, making it suitable for use in various formulations.
Several methods exist for synthesizing butyl sorbate:
Butyl sorbate finds applications across various industries:
Butyl sorbate shares similarities with several other compounds, particularly esters derived from sorbic acid or similar fatty acids. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Ethyl Sorbate | C₈H₁₄O₂ | More volatile; commonly used as a flavoring agent |
| Methyl Sorbate | C₇H₁₂O₂ | Lower molecular weight; used similarly in food |
| Propyl Sorbate | C₉H₁₄O₂ | Slightly more hydrophobic; used in cosmetics |
Butyl sorbate is unique due to its longer hydrocarbon chain compared to ethyl and methyl sorbates, which enhances its solubility in non-polar solvents and makes it particularly effective as a preservative in fatty food products. Its stability under various pH conditions also sets it apart from shorter-chain esters.
Gas chromatography represents the primary analytical technique for butyl sorbate characterization, offering exceptional separation efficiency and sensitivity [1] [2]. The compound exhibits distinct retention behavior across different stationary phases, enabling reliable identification and quantification protocols.
Non-polar Stationary Phase Analysis
Using RTX-5 capillary columns (10 meters × 0.18 millimeters internal diameter × 0.2 micrometers film thickness), butyl sorbate demonstrates a retention index of 1258 under temperature programming conditions [1]. The analytical protocol employs helium carrier gas with an initial temperature of 40°C maintained for 0.5 minutes, followed by a 50 Kelvin per minute ramp to 275°C [1]. This method provides excellent resolution for sorbate ester analysis in complex matrices.
Polar Stationary Phase Separation
Polar phase analysis utilizes Supelcowax-10 columns (60 meters × 0.32 millimeters × 0.25 micrometers), yielding a significantly higher retention index of 1694 [1]. The temperature program initiates at 50°C for 15 minutes, followed by a 2 Kelvin per minute increase to 230°C [1]. This extended retention on polar phases reflects the compound's ester functionality and conjugated diene system interactions with the polyethylene glycol stationary phase.
Classical Packed Column Methods
Traditional analytical approaches employ stainless steel columns (4 meters × 1/8 inch) packed with diethyleneglycol succinate mixed with phosphoric acid (DEGS-H3PO4) on Gaschrom Q support [2]. Operating at isothermal conditions of 175°C with nitrogen carrier gas at 200 milliliters per minute flow rate, this method enables quantitative determination with flame ionization detection [2].
HPLC methodologies for butyl sorbate analysis predominantly utilize reversed-phase separation mechanisms with ultraviolet detection at characteristic wavelengths [3] [4] [5].
Reversed-Phase C18 Analysis
The primary analytical protocol employs ACE-121-1504 C18 columns (15 centimeters × 3.9 millimeters, 5 micrometers particle size) with ammonium acetate buffer:acetonitrile mobile phase (72:28 volume ratio) [3]. Detection wavelengths of 225 and 255 nanometers provide optimal sensitivity for sorbate compounds, with analysis completion within 6 minutes [3] [4].
Optimized Short Column Methods
Advanced protocols utilize Purospher STAR RP-18 columns (30 millimeters × 4 millimeters, 3 micrometers) with methanol:phosphate buffer (pH 3.70) mobile phase composition (20:80) [4]. The method achieves baseline separation with 1.0 milliliter per minute flow rate and temperature control at 25°C [4].
Monolithic Silica Applications
C18-bonded monolithic silica columns enable rapid analysis using phosphate buffer:water:acetonitrile (50:45:5) mobile phase systems [6]. This approach provides enhanced mass transfer characteristics and reduced analysis times for preservative determination in food matrices [6].
Mass spectrometric analysis of butyl sorbate under electron ionization conditions (75 electronvolts) reveals characteristic fragmentation pathways that enable definitive structural identification [7] [8].
The molecular ion peak appears at mass-to-charge ratio 168 (15.8% relative intensity), corresponding to the intact butyl sorbate molecule [7]. Primary fragmentation occurs through several competing pathways, including methyl radical loss (m/z 153, 2.1% intensity) and formyl radical elimination (m/z 139, 1.0% intensity) [7].
Alpha-Cleavage Mechanisms
The ethoxy radical loss (m/z 123, 1.1% intensity) represents alpha-cleavage adjacent to the ester carbonyl group [7]. This fragmentation pattern is characteristic of butyl ester compounds and provides diagnostic information for structural confirmation.
The base peak occurs at m/z 95 (100% relative intensity), formed through McLafferty rearrangement involving the ester functionality [7]. This fragment corresponds to [C5H3O2]+ and represents the most stable ion in the fragmentation scheme [7]. The formation involves hydrogen transfer from the butyl chain to the ester oxygen, followed by elimination of butanol.
Secondary Fragmentation Processes
The fragment at m/z 97 (91.6% intensity) corresponds to [C5H5O2]+ and likely arises from the sorbate portion of the molecule [7]. The m/z 67 fragment (92.4% intensity, [C4H3O]+) represents further fragmentation of the conjugated diene system [7].
Characteristic alkyl fragmentations include the propyl cation (m/z 57, 8.8% intensity) and ethoxy cation (m/z 41, 63.3% intensity) [7]. The acetyl cation (m/z 43, 7.4% intensity) and formyl cation (m/z 29, 25.8% intensity) provide additional structural confirmation [7].
Low Mass Fragments
The vinyl cation (m/z 27, 15.5% intensity) and methyl cation (m/z 15, 1.7% intensity) complete the fragmentation pattern, representing terminal breakdown products [7]. These fragments, while less diagnostic, contribute to the overall spectral fingerprint.
X-ray crystallographic investigation of butyl sorbate presents significant challenges due to the compound's liquid state at ambient conditions and relatively low melting point range (120-140°C) [9] . The presence of the flexible butyl chain and conjugated diene system creates conformational diversity that impedes crystal formation.
Structural Characteristics Affecting Crystallization
The molecular structure contains two E,E-configured double bonds in the hexadienoate chain, creating a rigid planar geometry for the sorbate portion [11] [12]. However, the butyl ester group introduces conformational flexibility through rotation around carbon-carbon and carbon-oxygen single bonds [12]. This combination of rigid and flexible segments often prevents the formation of well-ordered crystal lattices necessary for diffraction studies.
Alternative Crystallographic Approaches
Related sorbate compounds have been successfully crystallized and analyzed, providing indirect structural insights [13] [14]. Polymeric derivatives of sorbate esters, including poly(adamantyl sorbate), have yielded crystallographic data that illuminate packing arrangements and intermolecular interactions [14]. These studies reveal that sorbate esters typically adopt extended conformations with parallel chain arrangements in the solid state.
Computational crystallography methods can predict potential crystal structures for butyl sorbate despite experimental limitations [15] [16]. These approaches utilize molecular mechanics and density functional theory calculations to explore possible packing arrangements and predict unit cell parameters.
Intermolecular Interaction Analysis
The primary intermolecular forces governing potential crystal packing include van der Waals interactions between alkyl chains and dipole-dipole interactions involving the ester carbonyl groups [17]. The conjugated diene system may contribute to π-π stacking interactions in certain crystal forms, though the aliphatic ester substituent likely prevents extensive aromatic-type interactions.
Polymorphism Considerations
Multiple polymorphic forms are theoretically possible due to conformational flexibility in the butyl chain and different possible orientations of the conjugated diene system [17]. Each polymorph would exhibit distinct unit cell parameters and packing densities, affecting physical properties such as melting point and dissolution behavior.
Computational studies of butyl sorbate employ density functional theory (DFT) methods to elucidate electronic structure, conformational preferences, and molecular properties [18] [19] [20]. The B3LYP functional with def2-TZVP basis sets provides an optimal balance between accuracy and computational efficiency for this system [18] [19].
Electronic Structure Analysis
DFT calculations reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the conjugated diene system, while the lowest unoccupied molecular orbital (LUMO) exhibits significant π* character across the C=C-C=C framework [21]. The calculated HOMO-LUMO gap provides insights into electronic excitation energies and chemical reactivity patterns.
Conformational Energy Landscape
Systematic conformational analysis identifies multiple low-energy conformers differing primarily in the orientation of the butyl ester group relative to the sorbate backbone [22] [23]. The global minimum conformation exhibits an extended arrangement with minimal steric interactions between the alkyl chain and conjugated system [21]. Energy differences between conformers typically range from 0.5 to 3.0 kilocalories per mole, indicating significant conformational flexibility at ambient temperatures.
Molecular dynamics (MD) simulations provide dynamic insights into butyl sorbate behavior in various environments [24] [25] [26]. These calculations employ classical force fields such as AMBER or CHARMM, parameterized for organic ester compounds.
Thermal Motion and Flexibility
MD trajectories reveal significant thermal motion in the butyl chain, with torsional rotations occurring on picosecond timescales [26]. The conjugated diene portion exhibits more restricted motion, maintaining planarity due to π-electron delocalization [24]. Temperature-dependent simulations demonstrate increasing conformational sampling at elevated temperatures, consistent with experimental observations of liquid-state behavior.
Solvation and Intermolecular Interactions
Simulations in explicit solvent environments elucidate solvation patterns and intermolecular interaction preferences [27]. In hydrophobic solvents, butyl sorbate molecules tend to aggregate through van der Waals interactions, while polar solvents disrupt these associations and promote isolated molecular behavior [27].
Advanced quantum chemical calculations predict various molecular properties relevant to analytical characterization [22] [28] [29]. These include spectroscopic parameters, thermodynamic quantities, and electronic properties.
Vibrational Frequency Calculations
Calculated vibrational frequencies at the DFT level provide theoretical infrared and Raman spectra for comparison with experimental data [30]. The characteristic C=O stretch appears at approximately 1715 cm⁻¹, while C=C stretches of the conjugated system occur in the 1620-1650 cm⁻¹ region [21]. These calculations aid in spectral interpretation and structural confirmation.
Chemical Shift Predictions
Nuclear magnetic resonance chemical shift calculations enable theoretical ¹H and ¹³C spectra generation [22]. The calculated chemical shifts for the diene protons appear in the 6.1-7.3 parts per million range, consistent with experimental observations [7]. Carbon chemical shifts for the conjugated system fall between 120-150 parts per million, reflecting the electronic environment of the π-system [7].
Thermodynamic Property Estimation
Irritant